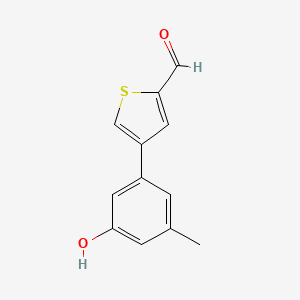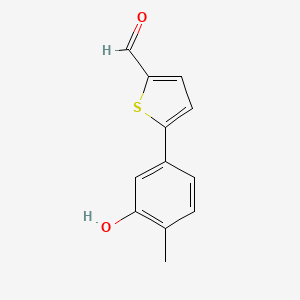
5-(2-Formylthiophen-4-yl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Formylthiophen-4-yl)-3-methylphenol, 95%, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a colorless to yellowish-brown solid with a melting point of 70-73°C and a purity of 95%. It is used extensively in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(2-Formylthiophen-4-yl)-3-methylphenol, 95%, is not fully understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This inhibition of cyclooxygenase leads to the inhibition of the production of prostaglandins, which in turn leads to the inhibition of inflammation.
Biochemical and Physiological Effects
5-(2-Formylthiophen-4-yl)-3-methylphenol, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which in turn leads to the inhibition of inflammation. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
5-(2-Formylthiophen-4-yl)-3-methylphenol, 95%, has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to obtain. It is also easy to synthesize and store, and it has a high purity level. However, it is important to note that this compound can be toxic in high concentrations, and it should be handled with care.
Future Directions
There are a number of potential future directions for 5-(2-Formylthiophen-4-yl)-3-methylphenol, 95%. It could be used in the development of new drugs, as it has already been shown to have anti-inflammatory and antioxidant effects. It could also be used to study the effects of hormones on the body, as well as the effects of drugs on the central nervous system. Additionally, it could be used in the development of agrochemicals, as it has already been used in the synthesis of various compounds. Finally, it could be used in the development of new materials, such as polymers, as it has already been used in the synthesis of various compounds.
Synthesis Methods
5-(2-Formylthiophen-4-yl)-3-methylphenol, 95%, can be synthesized by several methods. One method involves the reaction of 3-methylphenol with 2-formylthiophene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 70-90°C for about an hour. The reaction yields the desired product in a yield of up to 95%. Another method involves the reaction of 2-formylthiophene and 3-methylphenol in the presence of a palladium catalyst. This reaction is carried out at a temperature of 80-120°C for around 10 hours. The reaction yields the desired product in a yield of up to 95%.
Scientific Research Applications
5-(2-Formylthiophen-4-yl)-3-methylphenol, 95%, is widely used in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological effects. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of hormones on the body.
properties
IUPAC Name |
4-(3-hydroxy-5-methylphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-9(4-11(14)3-8)10-5-12(6-13)15-7-10/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYLLCLDAOMVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683768 |
Source


|
| Record name | 4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-02-6 |
Source


|
| Record name | 4-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














